molecular formula C21H24BrNOSSi B8156777 2-Bromo-5-[1-(tert-butyl-diphenyl-silanyloxy)-ethyl]-thiazole

2-Bromo-5-[1-(tert-butyl-diphenyl-silanyloxy)-ethyl]-thiazole

Cat. No.: B8156777
M. Wt: 446.5 g/mol
InChI Key: YYPYSWVTCZMHPB-UHFFFAOYSA-N
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Description

2-Bromo-5-[1-(tert-butyl-diphenyl-silanyloxy)-ethyl]-thiazole is a complex organic compound that features a thiazole ring substituted with a bromo group and a tert-butyl-diphenyl-silanyloxy-ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[1-(tert-butyl-diphenyl-silanyloxy)-ethyl]-thiazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[1-(tert-butyl-diphenyl-silanyloxy)-ethyl]-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while oxidation and reduction can lead to changes in the thiazole ring structure .

Scientific Research Applications

2-Bromo-5-[1-(tert-butyl-diphenyl-silanyloxy)-ethyl]-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-5-[1-(tert-butyl-diphenyl-silanyloxy)-ethyl]-thiazole exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with biological receptors, while the tert-butyl-diphenyl-silanyloxy group can influence the compound’s solubility and stability. These interactions can modulate biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-tert-butyl-1,3-dimethylbenzene: Shares the bromo and tert-butyl groups but differs in the core structure.

    2-Bromo-5-(tert-butyl)pyridine: Similar bromo and tert-butyl groups with a pyridine ring instead of thiazole.

    4-Bromo-3,5-dimethylanisole: Contains a bromo group and a methoxy group on a benzene ring.

Uniqueness

2-Bromo-5-[1-(tert-butyl-diphenyl-silanyloxy)-ethyl]-thiazole is unique due to the combination of the thiazole ring with the tert-butyl-diphenyl-silanyloxy-ethyl group.

Properties

IUPAC Name

1-(2-bromo-1,3-thiazol-5-yl)ethoxy-tert-butyl-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNOSSi/c1-16(19-15-23-20(22)25-19)24-26(21(2,3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPYSWVTCZMHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(S1)Br)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNOSSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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